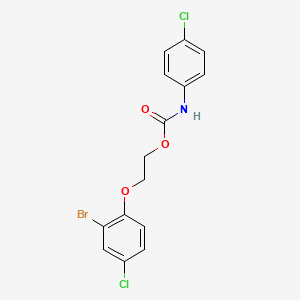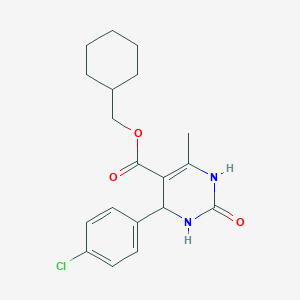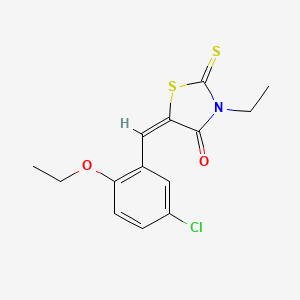
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate, also known as bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of synthetic auxin herbicides, which mimic the natural plant hormone auxin and disrupt the growth and development of weeds.
作用機序
Bromoxynil octanoate acts by disrupting the normal function of auxin in plants. Specifically, it binds to and activates the auxin receptor TIR1, leading to the degradation of key transcription factors involved in plant growth and development. This results in the inhibition of cell division and elongation, and ultimately the death of the plant.
Biochemical and Physiological Effects
Bromoxynil octanoate has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and alterations in gene expression. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been shown to have toxic effects on non-target organisms such as insects, birds, and mammals, although the exact mechanisms of toxicity are not well understood.
実験室実験の利点と制限
Bromoxynil octanoate is a useful tool for studying plant growth and development due to its selective activity against broadleaf weeds and its ability to mimic the natural plant hormone auxin. However, its toxicity to non-target organisms and potential environmental impact must be carefully considered when using it in lab experiments. In addition, the use of herbicides in general can lead to the development of herbicide-resistant weeds, which can limit the effectiveness of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate over time.
将来の方向性
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the identification of new targets for herbicides that can be used to control weeds without affecting plant growth and development. Finally, the use of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate as a tool for studying plant growth and development could be expanded to include other plant species and developmental stages.
合成法
Bromoxynil octanoate can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)ethanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting carbamate ester can then be converted to the octanoate ester by reacting it with octanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The overall yield of this synthesis is around 60%.
科学的研究の応用
Bromoxynil octanoate has been extensively studied for its herbicidal activity and its effects on non-target organisms such as insects, birds, and mammals. It has also been investigated for its potential as a tool for studying plant growth and development. For example, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been used to study the role of auxin in root development and to identify genes involved in auxin signaling pathways.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
